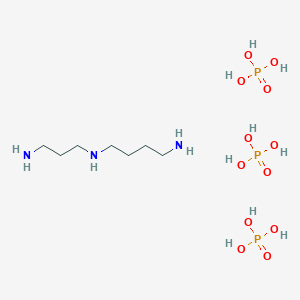
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate) is a chemical compound known for its significant role in various biological and chemical processes. It is a derivative of spermidine, a polyamine that is involved in cellular metabolism and growth. This compound is particularly noted for its involvement in the regulation of cellular proliferation and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate) typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic medium.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Plays a crucial role in the study of cellular metabolism and growth.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to cellular proliferation.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets and pathways. It is known to bind to DNA and RNA, influencing gene expression and protein synthesis. Additionally, it modulates the activity of enzymes involved in cellular metabolism, thereby regulating cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermidine: A naturally occurring polyamine with similar biological functions.
Spermine: Another polyamine involved in cellular metabolism.
Putrescine: A precursor to spermidine and spermine, involved in cell growth
Uniqueness
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate) is unique due to its specific phosphate groups, which enhance its solubility and reactivity compared to other polyamines. This makes it particularly useful in various industrial and research applications .
Eigenschaften
Molekularformel |
C7H28N3O12P3 |
|---|---|
Molekulargewicht |
439.23 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C7H19N3.3H3O4P/c8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h10H,1-9H2;3*(H3,1,2,3,4) |
InChI-Schlüssel |
ZYCAJSUBDPNHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




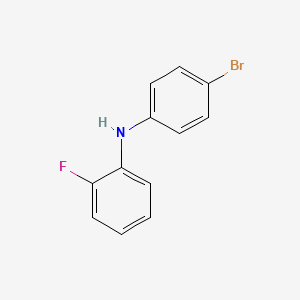
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
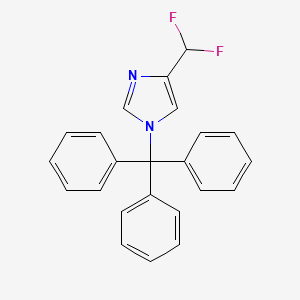

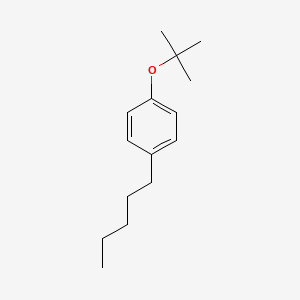
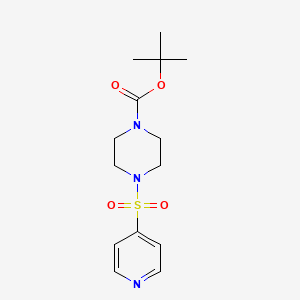
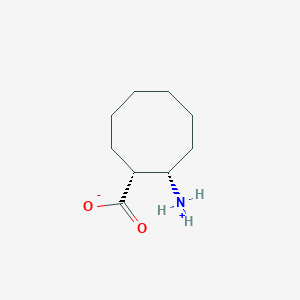
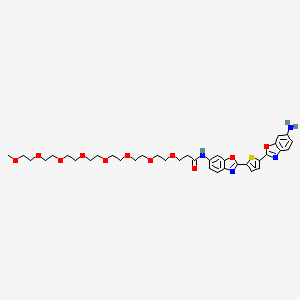
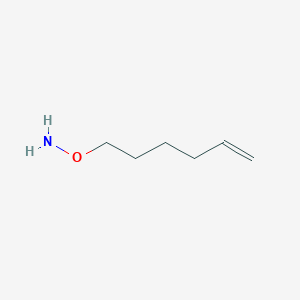
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
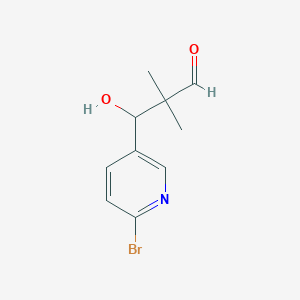
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
